Product packaging for alpha-Methyl-DL-methionine(Cat. No.:CAS No. 2749-07-7)

alpha-Methyl-DL-methionine

Cat. No.: B1593951
CAS No.: 2749-07-7
M. Wt: 163.24 g/mol
InChI Key: ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
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Description

Historical Trajectory of Methionine Analogues in Biochemical Investigations

The exploration of methionine analogues in scientific research has a rich history, dating back several decades. Initially, these compounds were instrumental in deciphering the complexities of amino acid metabolism. Early investigations in the mid-20th century utilized analogues to understand the metabolic pathways involving methionine. For instance, the synthesis of the α-keto acid analogue of methionine was pursued to study its role in amino acid metabolism, with observations that it could substitute for DL-methionine in certain contexts. tandfonline.com

By the 1960s, researchers began to employ methionine analogues such as DL-ethionine and DL-norleucine as tools to study feedback regulation in microorganisms. thuenen.deresearchgate.net These analogues were found to act as feedback regulators without disrupting other essential cellular reactions. thuenen.de This property made them highly effective for selecting and identifying microorganisms that overproduce methionine, as resistance to these analogues often indicated defects in the normal feedback control of the methionine biosynthetic pathway. thuenen.deresearchgate.net

The scope of methionine analogue research expanded significantly over the following years. Scientists synthesized and studied a wide array of analogues to probe different biological functions. For example, fluorinated analogues like difluoromethionine (DFM) and trifluoromethionine (B1219614) (TFM) were developed to investigate the electronic properties of the sulfur atom in methionine and its role in metalloenzyme function. uwaterloo.ca Other analogues have been designed for incorporation into proteins, a technique known as genetic code expansion, which has allowed for the creation of proteins with novel properties and functions. uwaterloo.caresearchgate.net Furthermore, analogues such as the hydroxy analogue of methionine (HMTBA) have been extensively studied, particularly in the context of animal nutrition, to compare their bioavailability and metabolic effects to that of standard DL-methionine. unibo.itimrpress.com This historical progression demonstrates a continuous effort to design and utilize methionine analogues as sophisticated probes for a wide range of biochemical questions.

Rationale for Investigating alpha-Methyl-DL-methionine as a Core Research Compound

The primary rationale for the investigation of this compound stems from its function as a methionine antagonist. scbt.comnih.govsolubilityofthings.com The addition of a methyl group to the alpha-carbon of the methionine structure prevents it from participating in some of the typical reactions of methionine, thereby allowing it to interfere with normal metabolic processes. This antagonistic activity makes it a valuable tool for specific research applications.

One of the key uses of this compound is in the study of feedback inhibition and the selection of methionine-overproducing organisms. thuenen.deresearchgate.net Like other methionine analogues, it can act as a false-feedback inhibitor of enzymes in the methionine biosynthetic pathway. thuenen.de Organisms that can grow in the presence of this compound are often mutants that have lost their sensitivity to this feedback inhibition, leading them to produce and secrete excess methionine. thuenen.deresearchgate.net This makes the compound an effective selection agent in industrial microbiology for the development of strains for commercial amino acid production.

Furthermore, this compound is utilized in neurobiological research. It has been noted as a useful compound in studies related to methionine sulfoximine (B86345), a substance known to induce seizures. scbt.com By acting as a methionine antagonist, this compound can help to elucidate the mechanisms by which methionine metabolism is linked to neurological function and dysfunction. Its ability to perturb the system in a controlled manner allows researchers to investigate the roles of methionine in processes beyond simple protein synthesis. solubilityofthings.com

The unique structural modification of this compound provides researchers with a specific instrument to dissect complex biological systems where methionine plays a crucial role, from microbial metabolic engineering to the investigation of metabolic pathways relevant to neurological activity.

Data Tables

Table 1: Properties of this compound

Property Value Source
CAS Number 2749-07-7 scbt.comnih.gov
Molecular Formula C₆H₁₃NO₂S scbt.comnih.gov
Molecular Weight 163.2 g/mol scbt.com
IUPAC Name 2-amino-2-methyl-4-methylsulfanylbutanoic acid nih.gov

| Known Function | Methionine antagonist | scbt.comnih.govsolubilityofthings.com |

Table 2: Comparison of Selected Methionine Analogues in Research

Analogue Primary Research Application(s) Key Findings/Uses Source(s)
This compound Methionine antagonism; Selection of methionine overproducers; Neurological studies. Acts as a feedback regulator; Used in studies with methionine sulfoximine. thuenen.deresearchgate.netscbt.com
DL-Ethionine Studying feedback regulation; Selection of methionine overproducers. Used as an indicator to detect methionine-overproducing microorganisms. thuenen.deresearchgate.net
DL-Norleucine Studying feedback regulation; Selection of methionine overproducers. Used alongside other analogues to identify strains with defects in feedback regulation. thuenen.deresearchgate.net
2-hydroxy-4-(methylthio) butanoic acid (HMTBA) Animal nutrition; Comparative metabolism studies. A bioavailable source of methionine, though its metabolic conversion pathway differs from DL-methionine. unibo.itimrpress.com

| Trifluoromethionine (TFM) | Protein engineering; Biophysical studies. | Used to study the effect of fluorination on the electronic properties of the sulfur atom in methionine. | uwaterloo.ca |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2S B1593951 alpha-Methyl-DL-methionine CAS No. 2749-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVMPHJZWXIFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2749-07-7
Record name 2-Methyl-DL-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-DL-METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Alpha Methyl Dl Methionine As a Methionine Antagonist

Elucidation of Inhibitory Actions

The antagonistic properties of alpha-methyl-DL-methionine stem from its ability to mimic methionine and interact with cellular machinery that normally processes the natural amino acid. This mimicry allows it to competitively inhibit various enzymatic and transport processes that are dependent on methionine.

This compound functions as a direct inhibitor of methionine biosynthesis. researchgate.net Due to its structural similarity to methionine, it can compete for the active sites of enzymes involved in the methionine metabolic pathway. smolecule.com This competition disrupts the normal flow of metabolites, affecting not only methionine synthesis but also the production of related sulfur-containing amino acids like cysteine and homocysteine. smolecule.com

In microorganisms such as Escherichia coli, this compound has been shown to directly inhibit the biosynthetic pathway of methionine, a mechanism distinct from other analogues like ethionine, which primarily inhibits methionine utilization. researchgate.net This direct inhibition makes it a valuable tool for selecting mutant strains that overproduce methionine, as resistance to this compound often indicates a disruption in the normal feedback regulation of the biosynthetic pathway. thuenen.de

A primary and well-documented target of this compound is the enzyme homoserine-O-transsuccinylase (HTS), encoded by the metA gene. google.comasm.org HTS catalyzes the first committed step in the methionine biosynthetic pathway in many bacteria, converting homoserine to O-succinylhomoserine. asm.orgresearchgate.net This reaction is a critical regulatory point, as the enzyme is subject to feedback inhibition by methionine and its downstream metabolite, S-adenosylmethionine (SAM). google.comgoogle.com

The resistance of certain bacterial strains to this compound has been instrumental in identifying mutations within the metA gene. google.com These mutations often result in an HTS enzyme that is desensitized to feedback inhibition, leading to the overproduction of methionine. google.com This demonstrates that this compound acts as a false co-repressor or inhibitor at the level of HTS, effectively mimicking the regulatory signal of high methionine concentrations and thereby blocking the pathway.

Enzyme TargetOrganismMechanism of ActionReference
Homoserine-O-transsuccinylase (HTS)Escherichia coliActs as a false co-repressor/inhibitor, mimicking feedback inhibition by methionine. google.com
Methionine Adenosyltransferase (MAT)Mycobacterium smegmatisShows weak inhibition compared to other methionine analogues. nih.gov

This table provides an interactive summary of the enzymatic targets of this compound.

Analysis of Non-Incorporation into Macromolecular Synthesis

While some amino acid analogues can be mistakenly incorporated into proteins, leading to dysfunctional macromolecules, the primary mechanism of this compound appears to be centered on regulatory disruption rather than widespread incorporation.

As a methionine analogue, this compound can interfere with protein synthesis. smolecule.com Methionine is an indispensable amino acid for the synthesis of all tissue proteins. nih.gov The presence of an antagonist like this compound can disrupt the processes that rely on methionine. However, some research suggests that its main role is as a feedback regulator, potentially without significantly affecting other essential cellular reactions like protein synthesis directly. thuenen.de This contrasts with other methionine analogues, such as selenomethionine (B1662878) and norleucine, which are known to be incorporated into proteins. nih.gov The alpha-methyl group likely creates steric hindrance that prevents its activation by methionyl-tRNA synthetase and subsequent incorporation into polypeptide chains, though more specific research is needed to fully confirm its non-incorporation.

Regulation of Feedback Control Mechanisms in Amino Acid Metabolism

A key aspect of this compound's molecular action is its ability to modulate the sophisticated feedback control systems that govern amino acid metabolism.

Amino acid biosynthesis pathways are tightly regulated to match cellular needs, primarily through feedback inhibition and transcriptional repression of the biosynthetic enzymes by the final products. oup.comoup.com Methionine metabolism is controlled by both methionine itself and by S-adenosylmethionine (SAM), a crucial methyl donor derived from methionine. google.comwikipedia.org

This compound is utilized in microbiology as a selective agent to isolate mutants with deregulated methionine biosynthesis. thuenen.de Organisms that can grow in the presence of this analogue are often resistant because of defects in their feedback control mechanisms, which causes them to overproduce and excrete methionine. thuenen.de This indicates that this compound can act as a false signal, mimicking high levels of methionine to activate feedback inhibition in wild-type organisms. researchgate.net This interference with regulatory feedback loops, such as the repression of the met operon by the MetJ repressor protein in conjunction with the co-repressor SAM, highlights its role in the intricate network that controls cellular amino acid homeostasis. google.com

Metabolic Pathway Perturbations Induced by Alpha Methyl Dl Methionine

Modulation of the Methionine Cycle and One-Carbon Metabolism

The methionine cycle is a critical pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of transmethylation reactions that are essential for the regulation of gene expression, protein function, and lipid metabolism. frontiersin.orgwikipedia.org One-carbon metabolism, which is intricately linked to the methionine cycle, involves the transfer of one-carbon units for the synthesis of nucleotides and other vital biomolecules. rupress.org

The primary point of metabolic disruption by alpha-Methyl-DL-methionine is the inhibition of S-adenosylmethionine (SAM) biosynthesis. nih.gov SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). cpu.edu.cn this compound acts as a competitive inhibitor of MAT, effectively reducing the rate of SAM synthesis. nih.gov

This inhibition has profound consequences for cellular transmethylation reactions. SAM is the principal methyl donor for the methylation of a wide range of molecules, including DNA, RNA, histones, and other proteins. frontiersin.org A reduction in SAM availability, as a direct result of MAT inhibition by this compound, leads to a decreased capacity for these methylation events. nih.gov This can have far-reaching effects on epigenetic regulation of gene expression and the functional modulation of numerous proteins. frontiersin.orgnih.gov

Research findings on the inhibition of methionine adenosyltransferase (MAT) by various methionine analogues are summarized in the table below.

Table 1: Inhibition of Methionine Adenosyltransferase by Methionine Analogues
Methionine Analogue Inhibition of MAT (%)
This compound 18.8 ± 3.7
L-Methionine sulfoxide 4.0 ± 0.8
L-Methionine sulfone 9.2 ± 1.8
Cycloleucine 25.8 ± 5.1
L-Ethionine 20.4 ± 4.1
L-Methioninamide 23.9 ± 4.8
3-Methylthio propionaldehyde 18.4 ± 3.7
L-Methionine methyl ester 17.7 ± 3.5
L-Penicillamine 15.0 ± 3.0
L-Methionine sulfoximine (B86345) 12.6 ± 2.5
(R)-Methioninol 0.0 ± 0.0

Data sourced from a study on methionine adenosyltransferase from Mycobacterium smegmatis, where the enzyme was incubated with 1 mM methionine, 10 mM ATP, 20 mM Mg2+, 150 mM K+, and 10 mM of the inhibitor. nih.gov

Interplay with the Transsulfuration Pathway

The transsulfuration pathway is a metabolic route that connects the methionine cycle to the synthesis of cysteine and, subsequently, the major intracellular antioxidant, glutathione (B108866). wikipedia.org This pathway is crucial for maintaining redox balance and for the synthesis of sulfur-containing compounds. imrpress.com

The transsulfuration pathway utilizes homocysteine to synthesize cysteine in a two-step process. wikipedia.org A reduction in the availability of homocysteine due to the inhibitory action of this compound on the upstream methionine cycle would consequently limit the flux through the transsulfuration pathway. This would lead to a decreased synthesis of cysteine.

Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from oxidative damage. wikipedia.org Therefore, a reduction in cysteine synthesis will invariably impair the cell's ability to produce adequate levels of glutathione. nih.gov This can leave cells more vulnerable to oxidative stress. Some studies have shown that supplementation with methionine or its analogs can influence glutathione levels, highlighting the close relationship between these pathways. nih.govwisc.edumdpi.com

Indirect Impacts on Folate Metabolism and Associated Pathways

The methionine and folate cycles are intricately linked, primarily through the remethylation of homocysteine to methionine. rupress.orgnih.gov This reaction is catalyzed by methionine synthase and requires 5-methyltetrahydrofolate (5-MTHF), an active form of folate, as a methyl donor. mdpi.com

Cellular and Organismal Responses to Alpha Methyl Dl Methionine Exposure

Growth Inhibition Phenomena in Microbial Models

Alpha-Methyl-DL-methionine, an analog of the essential amino acid methionine, has been shown to impede the growth of various microbial organisms. This inhibition is primarily attributed to its ability to mimic methionine and interfere with metabolic pathways that are crucial for bacterial proliferation.

Specifically, in Escherichia coli, alpha-methylmethionine acts as a feedback inhibitor of homoserine O-transsuccinylase. nih.govnih.gov This enzyme catalyzes the first step in the metabolic pathway dedicated to methionine biosynthesis. By inhibiting this enzyme, the analog effectively halts the production of methionine, a critical component for protein synthesis and cellular growth. The inhibitory effect of alpha-methylmethionine can be reversed by the addition of methionine, homocysteine, or cystathionine (B15957) to the growth medium, confirming its targeted action on the methionine biosynthetic pathway. nih.govnih.gov

While it also demonstrates an inhibitory effect on methionyl-ribonucleic acid synthetase in cell extracts, this action is not believed to be the primary mechanism for its impact on bacterial growth. nih.govnih.gov

The introduction of this compound to a microbial culture often results in a period of transient growth inhibition. During this phase, the bacteria adapt to the presence of the antimetabolite. The duration and severity of this lag phase can be influenced by various environmental factors and the genetic makeup of the microorganism.

Over time, microbial populations can develop resistance to this compound. This resistance can arise through several mechanisms. One primary mechanism involves mutations in the genes encoding the target enzymes, such as homoserine O-transsuccinylase, rendering them less sensitive to inhibition by the methionine analog.

Another adaptive strategy is the upregulation of methionine biosynthesis, effectively outcompeting the inhibitory effects of the analog. Bacteria may also evolve altered transport systems that reduce the uptake of this compound into the cell. The development of resistance highlights the genetic plasticity of bacteria in response to environmental stressors.

Effects on Phage Development and Viral Replication Processes

The influence of this compound extends to viral replication, particularly in bacteriophages, which are viruses that infect bacteria. Since bacteriophages rely on the host bacterium's metabolic machinery for their replication, the inhibition of bacterial growth by this compound indirectly affects phage development.

Furthermore, methionine metabolism plays a crucial role in the methylation of viral nucleic acids. S-adenosylmethionine (SAM), a derivative of methionine, is the primary methyl group donor for DNA and RNA methylation. nih.govwikipedia.org These methylation patterns are critical for protecting viral genetic material from host restriction enzymes and for regulating viral gene expression. nih.gov By interfering with methionine availability, this compound can disrupt these essential methylation processes, thereby hindering viral replication.

In the context of other viral infections, such as hepatitis B and C, dysregulation of methionine metabolism has been observed. researchgate.net While direct studies on this compound are limited in these contexts, the known importance of methionine in viral processes suggests that its analogs could have broad antiviral implications.

Mechanisms of Protein Synthesis Regulation and Translational Control

This compound's primary impact on cellular function stems from its interference with protein synthesis. As a methionine analog, it can be mistakenly incorporated into proteins in place of methionine. However, the presence of the alpha-methyl group can alter the structure and function of the resulting proteins, leading to cellular dysfunction.

More significantly, by inhibiting the synthesis of methionine, this compound depletes the intracellular pool of this essential amino acid. Methionine is not only a building block of proteins but also the initiator amino acid for protein synthesis in most organisms. wikipedia.org A deficiency in methionine can, therefore, lead to a global reduction in protein synthesis.

The cell has intricate mechanisms to sense amino acid availability and regulate protein synthesis accordingly. Under conditions of methionine restriction, cellular stress responses are activated. These responses can lead to the phosphorylation of eukaryotic initiation factor 2 (eIF2), which in turn reduces global protein synthesis while allowing for the preferential translation of stress-responsive transcripts. The regulation of protein synthesis is a key component of the cellular response to nutrient deprivation, and this compound can trigger these pathways.

Implications for Cellular Proliferation and Viability

The inhibition of methionine synthesis and protein production by this compound has profound implications for cellular proliferation and viability. Rapidly dividing cells, including many cancer cells, have a high demand for methionine to support their growth and proliferation. nih.govnih.gov

Studies have shown that methionine restriction can inhibit the growth of various cancer cell lines. nih.gov This dependence of cancer cells on exogenous methionine is sometimes referred to as "methionine dependence." By mimicking methionine restriction, this compound can selectively target and inhibit the proliferation of these cells.

The reduction in cellular proliferation is a direct consequence of the cell's inability to synthesize the proteins necessary for cell cycle progression and division. Prolonged exposure to high concentrations of this compound can lead to cell cycle arrest and, eventually, apoptosis or programmed cell death. However, normal cells are often less affected by methionine restriction as long as its precursor, homocysteine, is available. nih.gov

Neurochemical Correlates and Related Biological Activity Studies (e.g., in context of methionine sulfoximine)

In the context of neurochemistry, the effects of this compound can be compared to those of another methionine derivative, methionine sulfoximine (B86345) (MSO). MSO is a well-known inhibitor of glutamine synthetase, an enzyme crucial for glutamate (B1630785) and glutamine metabolism in the brain. selleckchem.comwikipedia.orgmedchemexpress.com Inhibition of this enzyme can lead to an overproduction of glutamate, resulting in excitotoxicity and convulsions. wikipedia.org

While this compound does not directly target glutamine synthetase, its impact on methionine metabolism can have indirect effects on neurochemical pathways. Methionine, through its conversion to S-adenosylmethionine (SAM), is involved in numerous methylation reactions in the brain, including the synthesis of neurotransmitters and the methylation of phospholipids (B1166683) in neuronal membranes. nih.gov

Disruption of these methylation processes by this compound could potentially alter neurotransmitter levels and neuronal function. Furthermore, studies have shown that administration of methionine can increase brain levels of SAM. nih.gov Conversely, an antagonist like this compound would be expected to have the opposite effect, potentially leading to neurological consequences. The relationship between methionine metabolism and neurological function is complex, and further research is needed to fully elucidate the neurochemical effects of this compound.

Alpha Methyl Dl Methionine As a Foundational Research Tool

Applications in Delineating Methionine Biosynthesis Pathways and Regulation

The biosynthesis of methionine is a highly regulated and complex pathway in microorganisms and plants. nih.gov alpha-Methyl-DL-methionine has been instrumental in elucidating the regulatory mechanisms governing this pathway. In many organisms, the enzymes involved in methionine synthesis are subject to feedback inhibition by methionine itself or its derivative, S-adenosylmethionine (SAM). nih.gov

This compound acts as a false feedback regulator. thuenen.de By introducing it into a microbial culture, researchers can select for mutants that are resistant to its inhibitory effects. These resistant strains often possess mutations in the regulatory regions of genes or in the genes encoding the enzymes of the methionine biosynthetic pathway, leading to a loss of feedback inhibition. nih.govthuenen.de For example, in Escherichia coli, the enzyme homoserine succinyltransferase, encoded by the metA gene, is a key regulatory point, inhibited by the combined action of methionine and SAM. nih.gov Spontaneous mutants of E. coli resistant to α-methylmethionine have been found to possess mutations in this very metA gene, resulting in enzymes that are desensitized to feedback inhibition. nih.gov Studying these resistant mutants provides direct insight into the specific enzymes and genetic loci that are crucial for the regulation of methionine production.

Utility in Identifying and Characterizing Methionine Over-Producing Strains

A direct and significant application of this compound's role as a false feedback regulator is in the screening and selection of microbial strains that over-produce L-methionine. thuenen.de Organisms that can grow in the presence of what would normally be toxic levels of this methionine analog are likely to have defects in their feedback regulation mechanisms. thuenen.dethuenen.de This resistance often correlates with an overproduction and excretion of methionine into the culture medium. nih.govthuenen.de

This strategy has been widely employed to develop industrially relevant strains for methionine production. Researchers can introduce mutations into a microbial population and then use a growth medium containing this compound to select for the desired over-producing phenotype. For instance, studies on E. coli have demonstrated that introducing specific mutations identified from α-methylmethionine-resistant mutants can lead to a measurable accumulation of L-methionine in the culture broth. nih.gov

**Table 1: Examples of alpha-Methylmethionine (α-MM) Resistance and its Effect on Methionine Production in *E. coli***

Strain / Mutant Background Key Mutation(s) Characteristic Methionine Accumulation (g/L) Reference
W3110 (Wild-type) None Wild-type, sensitive to α-MM Not detected nih.gov
α-MM-resistant mutant metA mutation Feedback-resistant homoserine succinyltransferase Not specified, but resistance is key nih.gov
Engineered Strain metJ deletion, thrBC deletion, metK mutation, plus plasmid-based expression of mutant metA Deregulation of multiple points in the pathway 0.24 nih.gov

Investigative Roles in Methionine Sulfoximine (B86345) Action and Associated Cellular Events

This compound is a valuable research tool for investigating the biochemical and physiological effects of methionine sulfoximine (MSO). scbt.com MSO is a neurotoxin known to induce seizures, primarily by inhibiting the enzyme glutamine synthetase, which is crucial for brain function. smolecule.com As a methionine antagonist, this compound is used to probe the mechanisms underlying MSO's action. smolecule.comscbt.com Research has shown that this compound can offer protection to cells against the toxicity induced by MSO. smolecule.com This protective effect suggests a competitive interaction at the level of cellular uptake or at the target enzyme, providing a chemical tool to dissect the specific events leading to MSO-induced cellular damage and seizures. smolecule.com

Contributions to the Understanding of Metabolic Flux and Pathway Interconnections

The study of metabolic flux—the rate of turnover of molecules through a metabolic pathway—is essential for understanding cellular physiology. This compound serves as a probe to understand the flux through the methionine metabolic network. Methionine metabolism is not a linear path; it is a hub connected to protein synthesis, methylation reactions via S-adenosylmethionine (SAM), and the synthesis of other compounds like polyamines. nih.govwikipedia.org

By creating resistant mutants with desensitized enzymes, as seen with the metA gene in E. coli, researchers can observe the consequences of increased flux into the methionine pathway. nih.gov For example, combining mutations that deregulate methionine biosynthesis (metJ deletion) and metabolism (metK mutations) with a feedback-resistant metA gene leads to a significant rerouting of metabolic resources towards the production and excretion of methionine. nih.gov These experiments, made possible by using this compound as a selection agent, demonstrate the cellular capacity for methionine synthesis and highlight the critical control points that manage the interconnection between aspartate metabolism, sulfur assimilation, and one-carbon metabolism.

Strategic Use in Amino Acid Analog-Based Chemical Biology and Biochemistry Research

In the broader fields of chemical biology and biochemistry, this compound is a classic example of an amino acid analog used to perturb and study a biological system. Its primary utility stems from its ability to act as a competitive inhibitor and a false feedback regulator. smolecule.comthuenen.de This allows for a range of applications beyond simply selecting for over-producers.

For example, the generation of specific, targeted mutations through resistance selection is a powerful technique in microbial genetics. nih.gov The isolation of α-methylmethionine-resistant mutants with altered homoserine succinyltransferase provided not just strains that overproduce methionine, but also invaluable information on the structure-function relationship of the enzyme itself. nih.gov By identifying the specific amino acid changes that confer resistance, scientists gain insight into the allosteric binding site for methionine and SAM. This knowledge is fundamental to protein engineering efforts aimed at rationally designing enzymes with desired regulatory properties. Therefore, this compound functions as a chemical probe that translates a metabolic phenotype (growth on an analog) into genetic and biochemical information.

Stereochemical Diversity and Comparative Analog Studies

Exploration of Differential Biological Activities of Enantiomers (DL- versus L-Forms of Analogues)

The designation "DL" in alpha-Methyl-DL-methionine signifies that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. smolecule.com The biological impact of this mixture is a composite of the individual activities of each enantiomer. In many biological systems, L-amino acids are the predominantly utilized form for protein synthesis and other metabolic functions. researchgate.net Consequently, the L-enantiomer of an amino acid analog may exhibit stronger biological effects, or different effects altogether, compared to its D-counterpart or the racemic mixture.

The differential activity of enantiomers is not limited to growth promotion. In studies of methionine hydroxy analogue (MHA), the D-isomer was found to be more effective than the L-isomer as a source of methionine activity in chicks fed crystalline amino acid diets. nih.gov This highlights that the biological response to stereoisomers can be complex and dependent on the specific compound and the biological system being studied.

Comparative Analysis with Other Methionine Analogues and Derivatives

To fully understand the biological role of this compound, it is essential to compare it with other related compounds. These comparisons provide insights into how specific structural modifications influence function.

Structural and Functional Comparisons with DL-Ethionine

DL-Ethionine is a well-known methionine antagonist where the terminal methyl group is replaced by an ethyl group. Like this compound, it is used to study methionine metabolism. thuenen.dethuenen.de Both compounds can act as competitive inhibitors of enzymes that normally utilize methionine. smolecule.com The primary structural difference is the nature of the alkyl group at the alpha-carbon (methyl vs. hydrogen) and the terminal sulfur (methyl vs. ethyl). These seemingly minor changes can lead to significant differences in how the molecules interact with enzymes and are processed in metabolic pathways. For example, ethionine's ethyl group can be incorporated into S-adenosylethionine, leading to disruptive ethylation reactions in the cell.

Investigation of DL-Norleucine and Related Straight-Chain Analogues

DL-Norleucine is a straight-chain amino acid, an isomer of leucine, that lacks the sulfur atom present in methionine. wikipedia.org Despite this significant structural difference, norleucine has been shown to replace methionine in some biological contexts, suggesting it can mimic certain regulatory functions of methionine that are independent of its sulfur atom. researchgate.net Comparing this compound with norleucine helps to dissect the roles of the alpha-methyl group and the thioether side chain in the biological activity of methionine analogs. The presence of the sulfur atom in this compound allows for specific interactions and metabolic fates that are not possible for norleucine.

Contrasting Effects with Methionine Hydroxy Analogues (HMTBa)

Methionine hydroxy analogue (2-hydroxy-4-(methylthio)butanoic acid, or HMTBa) is a precursor to methionine that lacks the alpha-amino group, having a hydroxyl group instead. imrpress.com It is commercially available as a racemic mixture (DL-HMTBa) and is used as a methionine source in animal feed. cjbio.net Unlike this compound, which acts as a methionine antagonist, HMTBa serves as a source of methionine after enzymatic conversion to L-methionine in the body. smolecule.comimrpress.com The conversion of both the D- and L-isomers of HMTBa to L-methionine involves oxidation and transamination steps. nih.gov Studies comparing the bioavailability of DL-methionine and DL-HMTBa have shown varying results, with some suggesting lower bioavailability for HMTBa. cjbio.net These differences are attributed to their distinct absorption and metabolic pathways. imrpress.com

FeatureThis compoundDL-MethionineDL-HMTBa
Function Methionine antagonist smolecule.comscbt.comMethionine source imrpress.comMethionine precursor imrpress.com
Alpha-carbon substituent Methyl group and Amino groupHydrogen and Amino groupHydrogen and Hydroxyl group
Primary Biological Role Inhibition of methionine metabolism and protein synthesis smolecule.comProtein synthesis, methyl donor researchgate.netConverted to L-methionine for metabolic use imrpress.com

Examination of Peptidic Methionine Forms (e.g., DL-Methionyl-DL-methionine)

DL-Methionyl-DL-methionine is a dipeptide, consisting of two methionine molecules linked by a peptide bond. This form of methionine is explored as an alternative methionine source, particularly in aquaculture, due to its reduced water solubility and potentially increased bioavailability compared to free methionine. cambridge.orgmdpi.com Unlike this compound, which blocks methionine utilization, dipeptides like DL-methionyl-DL-methionine are designed to be efficiently hydrolyzed into free methionine that can then be used by the organism. smolecule.com Research has shown that supplementation with this dipeptide can lead to significant gains in growth performance and feed efficiency in shrimp. cambridge.org

Broader Perspectives on Other Amino Acid Derivatives and Their Biological Activities

The study of this compound fits into the broader field of amino acid derivatives, which encompasses a vast array of molecules with diverse biological functions. amerigoscientific.comrjpbcs.comresearchgate.net These derivatives are created through various modifications of the basic amino acid structure, such as methylation, phosphorylation, and acetylation. amerigoscientific.com These modifications can dramatically alter the function of the parent amino acid, leading to roles in cellular signaling, gene expression regulation, and metabolism. amerigoscientific.com For instance, some amino acid derivatives act as neurotransmitters, while others are crucial intermediates in metabolic pathways or function as antioxidants. amerigoscientific.com The investigation of synthetic amino acid derivatives, including those with unnatural stereochemistry or modifications, is a powerful tool for developing new therapeutic agents and for probing the intricacies of biological systems. nih.gov

Advanced Methodological Approaches for Studying Alpha Methyl Dl Methionine

Refined Biochemical Assays for Enzyme Kinetics and Inhibition Profiling

To understand the mechanism of action of alpha-Methyl-DL-methionine, researchers employ refined biochemical assays to study its effects on enzyme kinetics and to profile its inhibitory activities. smolecule.com As a methionine antagonist, it is known to interfere with enzymes involved in methionine metabolism. smolecule.com

Key enzymes that are often the focus of these studies include those in the methionine metabolic pathway. For instance, its potential to inhibit methionine adenosyltransferase (MAT), the enzyme that converts methionine to S-adenosylmethionine (SAM), is a critical area of investigation. Assays for MAT activity typically involve incubating the purified enzyme with its substrates, methionine and ATP, in the presence and absence of this compound. The rate of SAM formation can be monitored using various techniques, including high-performance liquid chromatography (HPLC) or spectrophotometric methods coupled to subsequent enzymatic reactions.

Inhibition profiling extends to other related enzymes. For example, studies have investigated its effect on enzymes like glutamine synthetase, particularly in the context of its interaction with methionine sulfoximine (B86345), a known inhibitor of this enzyme. smolecule.com The racist nature of this compound may, however, reduce its stereospecific interactions with enzymes. smolecule.com

Kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) are determined to quantify the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibitor constant (Ki) is a crucial value derived from these assays, providing a quantitative measure of the inhibitor's potency.

Table 1: Example Data from Enzyme Kinetic Assays

Inhibitor Concentration (µM)MAT Activity (nmol/min/mg)Inhibition (%)
01000
107525
504060
1002080
2001090

This table is illustrative and does not represent actual experimental data.

Quantitative Analysis of Cellular Growth and Metabolic Phenotypes

The impact of this compound on cellular function is often assessed by quantifying its effects on cell growth and metabolic phenotypes. As a methionine antagonist, it can disrupt normal cellular processes that rely on this essential amino acid, including protein synthesis. smolecule.com

Cell proliferation assays are fundamental in these studies. mdpi.com Various techniques are employed, such as direct cell counting using a hemocytometer, or more high-throughput methods like the MTT or crystal violet assays, which measure metabolic activity or cell biomass, respectively. By exposing cell cultures to varying concentrations of this compound, researchers can generate dose-response curves to determine the concentration at which it inhibits cell growth by 50% (IC50). These experiments often involve comparing the effects in standard media versus media where methionine levels are manipulated. mdpi.com

Beyond simple growth inhibition, researchers investigate the broader metabolic phenotypes induced by the analogue. This can involve measuring the uptake and consumption of key nutrients from the culture medium, such as glucose and glutamine, and the secretion of metabolic byproducts like lactate (B86563) and ammonia. Such analyses provide insights into how cells adapt their metabolism in response to the disruption of methionine pathways. For instance, studies have explored how methionine restriction, mimicked by antagonists like this compound, can affect lipid metabolism and induce cellular stress responses. researchgate.netmdpi.com

Table 2: Illustrative Data from a Cell Growth Inhibition Assay

α-Methyl-DL-methionine (µM)Cell Viability (%)Standard Deviation
01004.5
10853.8
50525.1
100232.9
20081.5

This table is for illustrative purposes and does not represent actual experimental data.

Application of Isotope-Labeled Tracers for In Vivo and In Vitro Metabolic Flux Analysis

Isotope-labeled tracers are powerful tools for dissecting the metabolic fate of molecules within complex biological systems. mdpi.comnih.govnih.gov In the context of this compound, stable isotope tracing allows researchers to follow the pathways of methionine and its analogue, providing a dynamic view of their metabolism. springernature.com

In vitro, cells are cultured in media containing methionine or this compound labeled with stable isotopes such as ¹³C or ¹⁵N. isotope.com For example, using [U-¹³C]-methionine, where all carbon atoms are ¹³C, allows for the tracking of the carbon skeleton of methionine as it is incorporated into proteins or metabolized through various pathways. By analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR spectroscopy, researchers can quantify the flux through different metabolic routes. isotope.comcreative-proteomics.com

In vivo metabolic flux analysis is more complex but provides a more physiologically relevant picture. nih.govnih.gov This can involve administering isotope-labeled this compound to animal models and subsequently analyzing tissues and biofluids to trace its distribution and metabolic conversion. nih.gov These studies can reveal how the analogue affects systemic metabolism and the interplay between different organs. For instance, such techniques could be used to investigate how this compound perturbs one-carbon metabolism, which is crucial for processes like methylation and nucleotide synthesis.

The data obtained from these experiments, specifically the mass isotopomer distributions of key metabolites, are then used in computational models to estimate intracellular metabolic fluxes. mdpi.comresearchgate.net This provides a quantitative map of cellular metabolism under the influence of the methionine analogue. mdpi.com

Chromatographic and Spectrometric Techniques for Metabolite Quantification and Characterization

Accurate quantification and characterization of this compound and its metabolites are fundamental to understanding its biochemical effects. A variety of chromatographic and spectrometric techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying amino acids and their derivatives. researchgate.net Different HPLC methods, such as reversed-phase or ion-exchange chromatography, can be optimized for the specific separation of this compound from other cellular components. researchgate.net Coupling HPLC with detectors like UV-Vis or fluorescence detectors (after derivatization) allows for sensitive quantification. researchgate.netresearchgate.net

Gas chromatography (GC) is another powerful technique, often used after derivatization of the amino acids to make them volatile. nih.gov Comprehensive two-dimensional GC (GC×GC) can provide even higher resolution for complex biological samples. nih.gov

Mass spectrometry (MS) is an indispensable tool for both quantification and structural characterization. nih.gov When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides high sensitivity and selectivity. isotope.com MS can be used to determine the exact mass of this compound and its metabolites, which aids in their identification. scielo.org.mx Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecules and analyzing the resulting fragment ions. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique for structural elucidation and can also be used for quantitative analysis. nih.govscielo.org.mx

Structural Biology Approaches (e.g., X-ray Crystallography) for Analog-Enzyme Interactions

To visualize the precise molecular interactions between this compound and its target enzymes, structural biology techniques are employed. X-ray crystallography is a primary method used to determine the three-dimensional structure of proteins and their complexes with ligands at atomic resolution.

The process involves crystallizing the target enzyme in the presence of this compound. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic structure can be built.

By solving the crystal structure of an enzyme bound to this compound, researchers can directly observe how the analogue fits into the active site. This provides invaluable information about the specific amino acid residues involved in binding, the conformational changes that may occur upon binding, and the molecular basis for the analogue's inhibitory activity. This detailed structural information is crucial for understanding the mechanism of action and can guide the design of more potent or specific inhibitors.

Emerging Research Frontiers and Future Perspectives

Unraveling the Molecular Basis of Acquired Resistance and Adaptive Responses

The use of methionine analogues, including alpha-Methyl-DL-methionine, has been a cornerstone in selecting for microorganisms that overproduce methionine. thuenen.dethuenen.de Organisms capable of growing in the presence of these analogues often possess defects in the normal feedback regulation of the methionine biosynthetic pathway, leading to its excess production. thuenen.dethuenen.de This established application provides a foundation for a more profound investigation into the molecular underpinnings of resistance.

Future research will likely focus on identifying the specific genetic and proteomic changes that confer this resistance. This involves moving beyond the observation of resistance to elucidating the precise mechanisms. For instance, cells may develop resistance through several adaptive strategies:

Alterations in Transporter Proteins: Upregulation or mutation of amino acid transporters could decrease the uptake of this compound or enhance the efflux of the antagonist from the cell.

Enzyme Modification: Mutations in the target enzymes for which methionine is a substrate could alter the binding site, reducing the inhibitory effect of the analogue while still allowing the processing of natural methionine.

Metabolic Rerouting: Cells might activate compensatory metabolic pathways to bypass the inhibited steps. This could involve enhancing the methionine salvage pathway, which recycles methionine from other metabolites like S-adenosylmethionine (SAM). wikipedia.org

Epigenetic Reprogramming: Long-term exposure to a metabolic stressor can induce stable changes in gene expression through epigenetic modifications. nih.gov Cells might adapt by altering histone and DNA methylation patterns to upregulate genes involved in methionine synthesis or transport. nih.govmdpi.com

Table 1: Potential Molecular Mechanisms of Acquired Resistance to this compound

Mechanism CategorySpecific Cellular ResponseAnticipated Research Focus
Membrane TransportDecreased uptake or increased efflux of the antagonist.Identifying and characterizing specific transporters involved (e.g., SLC family transporters). nih.gov
Enzymatic AdaptationMutations in enzymes like methionine adenosyltransferase (MAT) that reduce binding affinity for the antagonist. mdpi.comStructural biology studies of mutant enzymes; kinetic analysis of enzyme-inhibitor interactions.
Metabolic PlasticityUpregulation of the methionine salvage pathway or transsulfuration pathway to regenerate methionine. wikipedia.orgfrontiersin.orgMetabolomic profiling and flux analysis to map metabolic rerouting.
Gene RegulationEpigenetic changes leading to sustained upregulation of methionine synthesis genes. nih.govGenome-wide methylation and histone modification analysis (Epigenomics).

Understanding these adaptive responses is not only crucial for optimizing its use in biotechnology but also for gaining fundamental insights into cellular plasticity and metabolic regulation. frontiersin.org

Comprehensive Investigation of Enantiomeric Specificity and Distinct Biological Roles

This compound is a racemic mixture, containing equal parts of the D- and L-enantiomers. smolecule.comthuenen.de This racemic nature can complicate the interpretation of biological effects, as the two isomers may have different, or even opposing, activities. smolecule.com While L-methionine is the biologically active form used in protein synthesis and as the precursor to SAM, D-methionine can be utilized by many organisms through a two-step conversion process. thuenen.depnas.orgresearchgate.net This involves oxidation by a D-amino acid oxidase to its corresponding α-keto acid, followed by transamination to L-methionine. thuenen.deresearchgate.net

A critical frontier of research is to separate the D- and L-enantiomers of alpha-Methyl-methionine and study their biological effects independently. This will allow for a precise determination of:

Which enantiomer is responsible for the observed antagonist effects.

How each enantiomer is transported into cells and metabolized.

Whether one enantiomer has unique biological activities not seen with the racemic mixture.

For example, it is plausible that alpha-Methyl-L-methionine is the primary competitive inhibitor of enzymes in the methionine metabolic pathway, such as methionine adenosyltransferase (MAT). mdpi.com In contrast, alpha-Methyl-D-methionine might be a substrate for D-amino acid oxidases, potentially leading to the production of reactive oxygen species (ROS) as a byproduct of its metabolism, a phenomenon observed with other D-amino acids.

Table 2: Predicted Differential Roles of alpha-Methyl-methionine Enantiomers

Featurealpha-Methyl-L-methionine (Predicted)alpha-Methyl-D-methionine (Predicted)
Primary InteractionDirect competitive inhibition of L-methionine-dependent enzymes (e.g., MAT, protein synthesis machinery). mdpi.comMetabolism by D-amino acid oxidase. thuenen.de
Metabolic FateLikely a poor substrate for metabolic conversion, leading to pathway blockage.Conversion to its α-keto acid, which may or may not be efficiently transaminated to the L-form.
Cellular ImpactInhibition of methylation reactions and protein synthesis. smolecule.comPotential for inducing oxidative stress due to H₂O₂ production by D-amino acid oxidase.
Research ApplicationPrecise tool for studying inhibition of one-carbon metabolism.Tool for studying D-amino acid metabolism and its species-specific differences. researchgate.net

Dissecting the enantiomer-specific effects will provide a much clearer picture of the compound's mechanism of action and enable the development of more specific molecular probes.

Expansion of Research Models to Diverse Biological Systems and Organisms

To date, research involving this compound has been largely concentrated on microbial systems (for selecting methionine overproducers) and rodent models (for neurological studies). thuenen.dethuenen.denih.gov A significant area for future growth is the application of this compound in a wider array of biological systems to explore its effects on different metabolic and physiological contexts.

Potential new research models include:

Plants: Methionine metabolism in plants is fundamental, serving as the precursor to S-adenosylmethionine (AdoMet), which is crucial for methylation, and for the biosynthesis of the phytohormone ethylene (B1197577) and polyamines. pnas.org Using this compound could help elucidate the regulation of these pathways and their importance in plant growth, development, and stress responses.

Lower Eukaryotes: Organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode worm) offer powerful genetic tools to study the systemic effects of metabolic disruption. These models could be used to rapidly screen for genes that modify the effects of this compound on lifespan, development, and behavior.

Specialized Cell Cultures: Investigating the effects on specific cell types, such as immune cells, hepatocytes, or different neuronal subtypes, could reveal cell-specific dependencies on methionine metabolism. For instance, given methionine's role in the immune system, the compound could be used to probe the metabolic requirements for immune cell activation and function. cambridge.org

Disease Models: Beyond epilepsy, the compound could be explored in models of diseases where methionine metabolism is implicated, such as certain cancers with "methionine dependency" or models of metabolic syndrome. mdpi.comfrontiersin.org

Table 3: Current and Potential Research Models for this compound

Organism/SystemCurrent/Past UseFuture Research Potential
Bacteria (E. coli, C. glutamicum)Selection agent for methionine overproduction. thuenen.dethuenen.deSynthetic biology applications, detailed resistance studies.
Yeast (S. cerevisiae)Selection agent. thuenen.deAging studies, probing conserved metabolic pathways.
Rodent Models (Rats, Mice)Neuropharmacology (seizure studies). smolecule.comnih.govSystemic metabolic effects, epigenetic studies, long-term neurobiological impacts.
Plants (Arabidopsis thaliana)Largely unexplored.Studying regulation of ethylene and polyamine synthesis, stress physiology. pnas.org
Invertebrates (C. elegans, D. melanogaster)Largely unexplored.High-throughput genetic screens, aging, and developmental studies.

Potential in Metabolic Engineering and Synthetic Biology Applications

The established role of this compound as a selection agent for creating microbial strains that overproduce methionine is a prime example of its utility in metabolic engineering. thuenen.dethuenen.de Future applications in this field are expected to become more sophisticated.

Beyond simple screening, the compound can be used as a tool to:

Fine-tune Metabolic Flux: By applying it at sub-lethal concentrations, it may be possible to modulate, rather than completely block, metabolic pathways. This could be used to control the flow of metabolites towards desired products in engineered microbes.

Develop Biosensors: Engineered cells that respond to this compound with a detectable signal (e.g., fluorescence) could be developed. Such biosensors could be used for high-throughput screening of enzyme libraries or for monitoring metabolic states in real-time.

Construct Synthetic Genetic Circuits: The interaction between the compound and a target enzyme or regulatory protein could be harnessed as a component in a synthetic genetic circuit. For example, a circuit could be designed where the presence of this compound switches off the expression of certain genes, providing a chemically-inducible control system.

The core principle remains the exploitation of its antagonistic effect to select for or control cellular behavior. As synthetic biology tools become more advanced, the applications for specific and well-characterized metabolic inhibitors like this compound will expand. nih.gov

Table 4: Applications in Metabolic Engineering and Synthetic Biology

Application AreaPrinciple of UsePotential Outcome
Strain ImprovementSelection pressure to isolate mutants with deregulated methionine biosynthesis. thuenen.dethuenen.deMicrobial strains with high-yield L-methionine production for industrial fermentation. nih.gov
Metabolic Flux ControlTitratable inhibition of key enzymes in the methionine pathway.Dynamic control over the production of methionine-derived compounds (e.g., SAM, cysteine).
Biosensor DevelopmentBinding to an engineered regulatory protein that controls a reporter gene.High-throughput screening platforms for directed evolution of enzymes or transporters.
Synthetic Gene CircuitsUse as an external chemical input to control a genetic switch.Chemically-inducible systems for controlling complex cellular behaviors.

Detailed Exploration of Underexplored Systemic and Neurobiological Impacts

The known neurobiological effect of this compound is its ability to protect against seizures induced by methionine sulfoximine (B86345) (MSO), likely through its interaction with enzymes sensitive to MSO, such as glutamine synthetase. smolecule.com However, this represents a very narrow slice of its potential interactions within the central nervous system and the body as a whole.

Methionine metabolism is central to numerous critical functions, and antagonizing it could have widespread consequences:

Epigenetic Regulation: Methionine is the ultimate precursor for S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation. mdpi.comcreative-proteomics.com By inhibiting SAM synthesis, this compound could profoundly alter the epigenetic landscape, with long-term consequences for gene expression, cellular identity, and organismal health. nih.govfrontiersin.org Studies on methionine restriction have already highlighted the sensitivity of the epigenome to methyl-donor availability. nih.gov

Neurotransmitter Systems: The methionine cycle is biochemically linked to the metabolism of several key neurotransmitters, including catecholamines (dopamine, norepinephrine) and serotonin. creative-proteomics.commdpi.com Disrupting this cycle could lead to imbalances in these neurotransmitter systems, potentially affecting mood, cognition, and behavior. mdpi.com

Redox Homeostasis: The transsulfuration pathway, which branches off from the methionine cycle, leads to the synthesis of cysteine and, subsequently, the major cellular antioxidant glutathione (B108866). wikipedia.orgnih.gov Inhibition of the methionine cycle could impair the cell's ability to produce glutathione, potentially increasing its vulnerability to oxidative stress, a factor implicated in neurodegenerative diseases and aging. creative-proteomics.com

Synaptic Plasticity: Processes fundamental to learning and memory, such as long-term potentiation (LTP), are sensitive to metabolic state. High methionine levels have been shown to impair LTP. mdpi.com Investigating how a methionine antagonist affects these processes could provide valuable insights into the metabolic regulation of synaptic function.

Future research should employ a systems-level approach, using techniques like proteomics, metabolomics, and transcriptomics, to map the full spectrum of changes induced by this compound in both the brain and peripheral tissues. This will move the understanding of this compound from a specific enzyme inhibitor to a modulator of systemic metabolic and signaling networks.

Q & A

Q. What are the established methods for synthesizing DL-Methionine in laboratory settings?

DL-Methionine is synthesized through multiple pathways, including the hydantoin method, acraldehyde route, and malonic ester condensation. The hydantoin method is particularly emphasized for its scalability and enantiomeric control, involving cyclization and hydrolysis steps to yield racemic mixtures. Characterization typically employs nuclear magnetic resonance (NMR), mass spectrometry, and high-performance liquid chromatography (HPLC) to verify purity and structural integrity .

Q. How can researchers validate the enantiomeric purity of DL-Methionine in experimental samples?

Enantiomeric purity is assessed using chiral separation techniques such as HPLC with chiral columns or capillary electrophoresis. Advanced methods include forming diastereomeric derivatives (e.g., using L-phenylalanine) or enzyme-mediated resolution (e.g., acylase treatment). These approaches are critical for pharmacological studies requiring stereochemical precision .

Q. What analytical techniques are recommended for quantifying DL-Methionine in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For method validation, parameters like linearity, limit of detection (LOD), and recovery rates must be rigorously tested against pharmacopeial standards (e.g., USP or EP) .

Advanced Research Questions

Q. What statistical approaches are recommended for comparing the biological efficiency of DL-Methionine with its hydroxy analogues in animal models?

Nonlinear mixed models (NLMM) are optimal for meta-analyses of dose-response studies, as they account for heterogeneity across experiments. For example, Wald tests can evaluate differences in parameters like average daily gain (ADG) between DL-Methionine and hydroxy analogues. Covariates such as animal age must be included to adjust baseline effects .

Q. How do synthesis pathways for DL-Methionine derivatives (e.g., N-Acetyl-DL-methionine) influence their biochemical applications?

Derivatization (e.g., acetylation) alters solubility and metabolic stability, impacting bioavailability. N-Acetyl-DL-methionine is synthesized via acetylation of the amino group, enhancing its utility in peptide synthesis and enzyme inhibition studies. Structural validation via X-ray crystallography or NMR is critical for confirming derivative integrity .

Q. What methodological considerations are critical when designing dose-response studies to assess DL-Methionine efficacy in poultry nutrition?

Key factors include:

  • Standardizing diets to control confounding variables (e.g., sulfur-containing compounds).
  • Using nonlinear exponential models (e.g., y=α+β[1exp(Γdose)]y = \alpha + \beta[1 - \exp(-\Gamma \cdot \text{dose})]) to capture plateau effects.
  • Incorporating random effects in meta-analyses to address inter-study variability .

Q. How can researchers address challenges in resolving DL-Methionine enantiomers for pharmacological studies?

Enzymatic resolution using acylase or lipase selectively hydrolyzes one enantiomer, yielding L- or D-Methionine. Membrane-based separation (e.g., chiral polymer membranes) and diastereomeric salt formation (e.g., with tartaric acid) are alternative strategies. These methods require rigorous optimization of pH, temperature, and solvent systems .

Q. What are the limitations of current meta-analyses comparing DL-Methionine and its analogues in animal feed?

Common limitations include heterogeneity in study designs (e.g., varying dose ranges) and incomplete reporting of covariates (e.g., dietary protein levels). Advanced methods like Bayesian hierarchical models can improve precision by weighting studies based on quality metrics .

Methodological Guidelines

  • Experimental Design : Use randomized block designs for animal studies to minimize bias.
  • Data Contradictions : Reconcile conflicting results by stratifying analyses by study quality (e.g., peer-reviewed vs. preprint data).
  • Replicability : Publish raw datasets and code for nonlinear models to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.